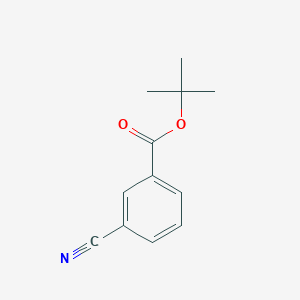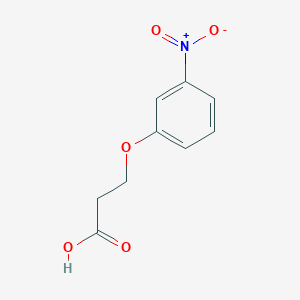
3-(3-Nitrophenoxy)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenoxy)propionic acid is a compound with the molecular weight of 211.17 . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of 3-(3-Nitrophenoxy)propionic acid is C9H9NO5 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-(3-Nitrophenoxy)propionic acid has a density of 1.38g/cm3 and a boiling point of 374.8ºC at 760 mmHg . It has a melting point of 111-112°C .Aplicaciones Científicas De Investigación
Atmospheric Chemistry of Nitrophenols
Nitrophenols, including 3-(3-Nitrophenoxy)propionic acid, have been observed in both gas and condensed phases within the atmosphere. The atmospheric occurrence of nitrophenols results from direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol compounds can occur through gas-phase reactions between phenol and nitrate radicals or via condensed-phase processes initiated by electrophilic nitration agents. These reactions are significant for understanding the environmental impact and atmospheric chemistry of nitrophenols like 3-(3-Nitrophenoxy)propionic acid. The atmospheric sinks of nitrophenols involve reactions with radicals such as OH and NO3 in aqueous solutions, highlighting the need for further research to clarify these processes (Harrison et al., 2005).
Pharmacological Effects of Phenolic Compounds
Phenolic acids, including compounds structurally related to 3-(3-Nitrophenoxy)propionic acid, have garnered attention for their biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid, exhibits antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. It modulates lipid metabolism and glucose, suggesting potential therapeutic roles for phenolic compounds in treating metabolic disorders. This highlights the broad spectrum of biological activities exhibited by phenolic compounds and their derivatives, potentially including 3-(3-Nitrophenoxy)propionic acid (Naveed et al., 2018).
Environmental Impact and Management
The environmental fate and effects of compounds similar to 3-(3-Nitrophenoxy)propionic acid, such as the lampricide TFM, have been reviewed, focusing on their use in controlling invasive species in aquatic ecosystems. TFM and potentially related nitrophenolic compounds do not persist in the environment and present minimal long-term toxicological risks, indicating their suitability for targeted environmental management practices with low ecological impact (Hubert, 2003).
Neurotrophic Signaling Pathways Modulation
Polyphenols, including those related to 3-(3-Nitrophenoxy)propionic acid, have been found to modulate neurotrophic signaling pathways, showing beneficial effects on neuronal survival, growth, and differentiation. These compounds activate pathways involved in neurotrophic actions, such as ERK and PI3K/Akt pathways, and increase the expression of neurotrophic factors. This suggests potential therapeutic applications of 3-(3-Nitrophenoxy)propionic acid derivatives in neurodegenerative diseases management (Moosavi et al., 2015).
Safety And Hazards
3-(3-Nitrophenoxy)propionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
3-(3-nitrophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYOLXUXRGLEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415679 |
Source


|
| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenoxy)propionic acid | |
CAS RN |
91004-46-5 |
Source


|
| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


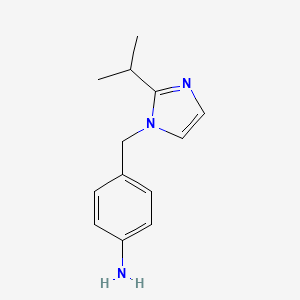
![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)


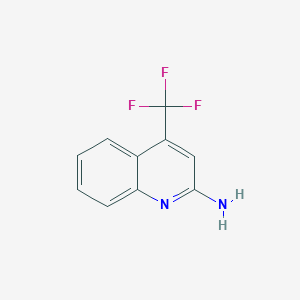

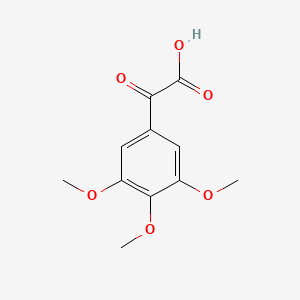


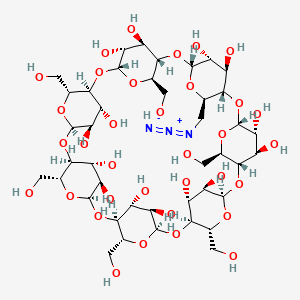
![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)
